1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol
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Overview
Description
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2-fluorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 4-chloro-2-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:
1-(4-Fluorophenyl)cyclopropan-1-ol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropan-1-ol:
1-(4-Chloro-2-fluorophenyl)cyclopropane: Lacks the hydroxyl group, which significantly alters its chemical reactivity and potential uses. The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be advantageous in various chemical reactions and applications
Properties
Molecular Formula |
C9H8ClFO |
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Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI Key |
ATYRFIWZZYXIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Cl)F)O |
Origin of Product |
United States |
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